molecular formula C13H21ClINO2 B4133503 N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride

N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride

Cat. No. B4133503
M. Wt: 385.67 g/mol
InChI Key: JRULHPULMWNRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects. However, the drug has also attracted attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride acts as a partial agonist at the serotonin 2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, particularly of dopamine and serotonin, leading to altered sensory perception and mood.
Biochemical and Physiological Effects
The effects of N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride on the body can be both physiological and psychological. Physiological effects include increased heart rate, blood pressure, and body temperature, while psychological effects can include altered perception of time, space, and body image, as well as vivid hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride in laboratory experiments is its high potency, which allows for the study of its effects at lower doses. However, its potent effects also pose a risk to researchers, as even small amounts can lead to severe adverse reactions. Additionally, the drug's legal status and potential for abuse can make it difficult to obtain for research purposes.

Future Directions

Future research on N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride could focus on its potential therapeutic applications, particularly in the treatment of mental health disorders. Additionally, further studies could investigate the drug's mechanisms of action and its effects on neurotransmitter systems in the brain. Finally, research could also explore the potential risks associated with the use of N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride, including its potential for addiction and long-term adverse effects.

Scientific Research Applications

N-(3,4-diethoxy-5-iodobenzyl)ethanamine hydrochloride has been studied for its potential therapeutic applications in the treatment of various mental health disorders, such as depression and anxiety. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood and cognition. This makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.

properties

IUPAC Name

N-[(3,4-diethoxy-5-iodophenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO2.ClH/c1-4-15-9-10-7-11(14)13(17-6-3)12(8-10)16-5-2;/h7-8,15H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRULHPULMWNRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)I)OCC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.